5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine
Overview
Description
5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine: is a heterocyclic compound that features a pyridine ring substituted with a bromine atom and a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is known for its mild conditions and functional group tolerance. The process involves the coupling of 5-bromo-2-chloropyridine with pyrazole using a palladium catalyst and a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvent, catalyst, and reaction conditions are carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in further Suzuki-Miyaura coupling reactions to form more complex structures.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, bases such as sodium hydride or potassium carbonate, and solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
- Substituted pyridines and pyrazoles depending on the nucleophile used.
- Pyridine N-oxides or dehalogenated pyridines from oxidation and reduction reactions .
Scientific Research Applications
Chemistry: 5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine is used as a precursor in the synthesis of various heterocyclic compounds. It serves as a key intermediate in the development of new materials and catalysts .
Biology and Medicine: This compound has shown potential in the development of pharmaceuticals, particularly as inhibitors of specific enzymes and receptors. It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its ability to form stable complexes with metals makes it useful in catalysis and material science .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
5-Amino-pyrazoles: These compounds are structurally similar and are used in the synthesis of various heterocyclic systems.
Pyrazolo[3,4-d]pyrimidines: These compounds share the pyrazole and pyridine rings and are known for their biological activities
Uniqueness: 5-Bromo-2-(pyrazol-1-yl)pyridin-3-amine is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile building block in synthetic chemistry and enhances its potential in drug development .
Properties
IUPAC Name |
5-bromo-2-pyrazol-1-ylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c9-6-4-7(10)8(11-5-6)13-3-1-2-12-13/h1-5H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYKKNXFSZJUBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=N2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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